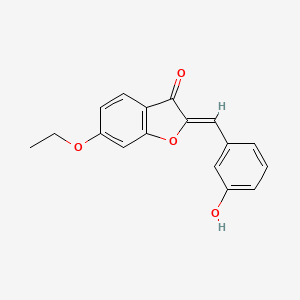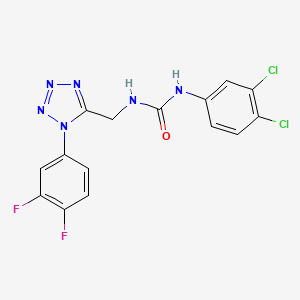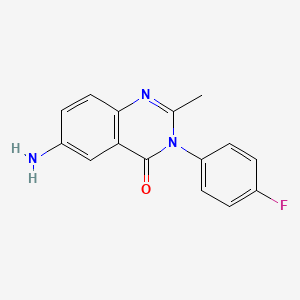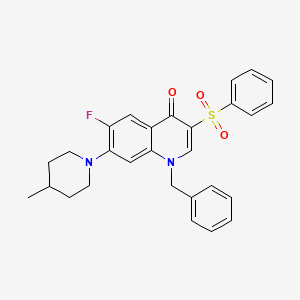![molecular formula C8H10FN3O B2508886 2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2201738-98-7](/img/structure/B2508886.png)
2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant for the analysis of this compound. For instance, the synthesis of related cyclic amino acids and the structural elucidation of designer drugs with fluorinated components are discussed, which could offer indirect information on the synthesis and structural analysis of the compound .
Synthesis Analysis
The synthesis of related compounds, such as cis-2-amino-1-fluorocyclobutane-1-carboxylic acid, has been efficiently achieved in single enantiomer form. This process involves the preparation of protected homo-oligomers, which could suggest a potential pathway for synthesizing the compound "2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol" by analogy. The synthesis of related structures often involves multi-step reactions and careful control of reaction conditions to ensure the desired stereochemistry and functional group protection .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques such as IR, NMR, and CD spectroscopy, supported by molecular modeling studies. These techniques are crucial for determining the conformational preferences of the molecules in solution and in the solid state. For example, the conformational analysis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid oligomers revealed a preference for a strand-like structure, which could be informative when considering the potential conformations of "2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol" .
Chemical Reactions Analysis
The papers discuss the conversion of related compounds through various chemical reactions. For instance, the synthesis of 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones from 2-hydroxycyclobutanone suggests that cyclobutanols can undergo ring expansion under certain conditions. This information could be extrapolated to understand the reactivity and potential chemical transformations of "2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol" .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol" are not directly reported, the properties of structurally similar compounds can provide insights. For example, the presence of fluorine atoms in the molecule is likely to influence its physical properties, such as boiling point and solubility, as well as its chemical reactivity. The papers also highlight the importance of NMR spectroscopy in elucidating the structure of fluorinated compounds, which is a key step in understanding their properties .
科学的研究の応用
Pharmacogenetic Considerations
Fluoropyrimidines, including compounds like 2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol, have been extensively studied for their pharmacogenetic implications. Specifically, variations in the dihydropyrimidine dehydrogenase (DPD) gene, which is responsible for metabolizing fluoropyrimidines, have been linked to varying patient responses and toxicities during treatment. Studies have emphasized the clinical significance of identifying DPD deficiency in patients to prevent severe, life-threatening drug toxicity and to personalize treatment regimens. In particular, understanding the genetic variations within the DPYD gene, which encodes DPD, is crucial for predicting patient reactions to fluoropyrimidine-based therapies and avoiding adverse drug reactions (Del Re et al., 2017) (Deenen et al., 2016).
Metabolic Pathways and Biomodulation
Research has also focused on the metabolic pathways and biomodulation of fluoropyrimidines. Understanding these pathways is critical for developing new drugs and optimizing current treatment methods. For instance, the metabolism of fluoropyrimidines involves complex biotransformation processes that impact the efficacy and toxicity of these drugs. The knowledge of these pathways informs the development of new prodrugs and biomodulation strategies to enhance the therapeutic effects of fluoropyrimidines while minimizing their toxicities (Malet-Martino & Martino, 2002).
Diagnostic and Therapeutic Applications
Furthermore, the compound's derivatives have been studied for their diagnostic and therapeutic applications, particularly in the context of cancer treatment. For example, anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC) PET/CT, a derivative, has been used for detecting prostate carcinoma relapse, highlighting the role of fluoropyrimidines and their derivatives in advanced diagnostic imaging (Ren et al., 2016).
Genetic Predictors of Clinical Response
Studies have also explored the role of gene polymorphisms as predictors of clinical response to fluoropyrimidine-based chemotherapy. Understanding these genetic predictors can guide personalized treatment approaches and optimize therapeutic outcomes. For example, the polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene have been investigated as potential genomic predictors of clinical response to fluoropyrimidine-based chemotherapy, providing insights into the genetic factors influencing treatment efficacy and patient outcomes (Marcuello et al., 2006) (Cohen et al., 2003).
作用機序
Target of Action
Similar compounds like “2-chloro-5-fluoropyrimidine” have been used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors .
Mode of Action
Compounds with similar structures, such as “2-chloro-5-fluoropyrimidine”, can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of k2co3, via c-n bond forming reaction .
Biochemical Pathways
Similar compounds have been used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors , suggesting that it may affect the purinergic signaling pathway.
Result of Action
Similar compounds have been used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors , suggesting that it may have a role in modulating purinergic signaling.
特性
IUPAC Name |
2-[(5-fluoropyrimidin-2-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c9-5-3-10-8(11-4-5)12-6-1-2-7(6)13/h3-4,6-7,13H,1-2H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYJTQHIHBQVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=C(C=N2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluorophenyl)piperidine-4-carboxamide](/img/structure/B2508804.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)
![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)

![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)
![N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2508811.png)


![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2508817.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2508823.png)
![[2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid](/img/structure/B2508824.png)
![cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2508825.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2508826.png)